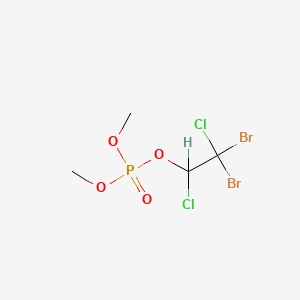

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests, including mosquitoes, black flies, and leaf-eating insects on various crops. This compound is also referred to as Naled and has been used extensively in agricultural and public health applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate involves the reaction of dimethyl phosphorochloridate with 2,2-dibromo-1,2-dichloroethanol. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:

Preparation of Dimethyl Phosphorochloridate: This is achieved by reacting phosphorus trichloride with methanol.

Reaction with 2,2-Dibromo-1,2-dichloroethanol: The dimethyl phosphorochloridate is then reacted with 2,2-dibromo-1,2-dichloroethanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize impurities. The final product is then purified through distillation or crystallization.

化学反应分析

Types of Reactions

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Substitution: The bromine and chlorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Hydrolysis: Dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: Various oxidized by-products depending on the conditions.

Substitution: Halogenated or functionalized derivatives of the original compound.

科学研究应用

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.

Medicine: Investigated for its potential use in treating parasitic infections and as a model compound for studying organophosphate toxicity.

Industry: Employed in the formulation of insecticides and pesticides for agricultural and public health use.

作用机制

The primary mechanism of action of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is its inhibition of acetylcholinesterase, an enzyme essential for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.

相似化合物的比较

Similar Compounds

Dichlorvos: Another organophosphate insecticide with a similar mechanism of action.

Malathion: A widely used organophosphate insecticide with a broader spectrum of activity.

Parathion: A highly toxic organophosphate insecticide with similar applications.

Uniqueness

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of bromine and chlorine atoms makes it particularly effective against certain pests and provides a different toxicity profile compared to other organophosphates.

生物活性

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate, commonly known as Naled, is an organophosphate insecticide widely used in agriculture and vector control. This compound exhibits significant biological activity, primarily as a potent insecticide, but it also poses various health risks to humans and the environment. This article provides an overview of its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula: C₆H₈Br₂Cl₂O₄P

- CAS Number: 300-76-5

- Molecular Weight: 305.9 g/mol

- Physical State: Colorless to white solid or straw-colored liquid

Naled acts primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles, glands, and the central nervous system. This mechanism is responsible for its insecticidal properties as well as its potential toxicity in mammals.

Insecticidal Properties

Naled is effective against a broad spectrum of insect pests, including mosquitoes and agricultural pests. Its efficacy is attributed to:

- High Potency: Naled has a low lethal dose (LD50) for various insect species, making it effective even at low concentrations.

- Residual Activity: It retains effectiveness on surfaces for extended periods after application.

Toxicological Effects on Humans

Exposure to Naled can result in acute and chronic health effects:

- Acute Toxicity: Symptoms include nausea, vomiting, diarrhea, sweating, muscle weakness, headache, dizziness, and in severe cases, coma or death due to organophosphate poisoning .

- Chronic Effects: Long-term exposure may lead to neurological deficits and potential carcinogenic effects; however, conclusive evidence regarding its cancer risk remains limited .

Case Study 1: Acute Poisoning Incidents

A review of reported incidents indicates that exposure to Naled during aerial spraying campaigns has resulted in acute poisoning cases among farm workers and nearby residents. Symptoms reported include respiratory distress and neurological symptoms consistent with organophosphate poisoning .

Case Study 2: Environmental Impact

Research has shown that Naled can persist in the environment and bioaccumulate in non-target species. Studies conducted on aquatic ecosystems revealed detrimental effects on fish populations and other aquatic organisms due to runoff from treated areas .

Toxicity Data Summary

| Species | Route | LD50 (mg/kg) | References |

|---|---|---|---|

| Mouse | Oral | 156 | Berteau & Deen (1978) |

| Rat | Oral | 250 | Gaines (1969) |

| Mouse | Inhalation | 430 | Debska et al. (1975) |

| Rat | Inhalation | 160 | Haley et al. (1975) |

Exposure Limits

| Regulation Body | Limit (mg/m³) |

|---|---|

| NIOSH REL | 3 |

| OSHA PEL | 3 |

| ACGIH TLV | 3 |

属性

CAS 编号 |

64050-72-2 |

|---|---|

分子式 |

C4H7Br2Cl2O4P |

分子量 |

380.78 g/mol |

IUPAC 名称 |

(2,2-dibromo-1,2-dichloroethyl) dimethyl phosphate |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(7)4(5,6)8/h3H,1-2H3 |

InChI 键 |

BAVBTSMRGZYBOQ-UHFFFAOYSA-N |

规范 SMILES |

COP(=O)(OC)OC(C(Cl)(Br)Br)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。